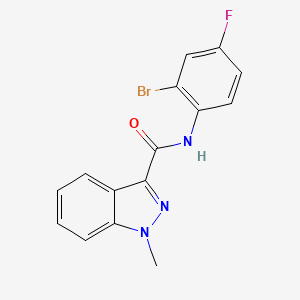![molecular formula C20H21NO3S B6506494 2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide CAS No. 1421506-43-5](/img/structure/B6506494.png)
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide (BSA) is a small molecule drug candidate that has recently been developed for potential therapeutic applications. BSA is a member of the sulfanylacetamide family of compounds and has been studied for its potential to act as an anti-inflammatory, anti-bacterial, and anti-tumor agent. BSA has been found to be effective in treating a variety of diseases, including cancer, asthma, and rheumatoid arthritis.
Aplicaciones Científicas De Investigación
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide has been studied for its potential therapeutic applications. It has been found to be effective in treating a variety of diseases, including cancer, asthma, and rheumatoid arthritis. In addition, this compound has been found to possess anti-inflammatory and anti-bacterial properties. It has also been studied for its potential to target cancer cells and inhibit their growth.
Mecanismo De Acción
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide has been found to interact with a variety of proteins and enzymes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also has been found to interact with other proteins, including the transcription factor NF-κB and the tumor suppressor p53. By inhibiting the activity of these proteins, this compound has been found to reduce inflammation, inhibit the growth of cancer cells, and induce apoptosis (programmed cell death).
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and induce apoptosis. In addition, this compound has been found to possess anti-bacterial properties and has been found to reduce the production of pro-inflammatory mediators. This compound has also been found to be effective in treating a variety of diseases, including cancer, asthma, and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is a relatively simple molecule and can be synthesized in a laboratory setting. This makes it a good candidate for laboratory experiments. In addition, this compound has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of disease. However, this compound is not yet approved for clinical use and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
Further research is needed to better understand the mechanisms of action of 2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide and its potential applications in the treatment of various diseases. In particular, further research is needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to explore the potential of this compound as an anti-bacterial agent, and to investigate its potential to target cancer cells and inhibit their growth. Finally, further research is needed to explore the potential of this compound as an anti-inflammatory agent and to investigate its potential to reduce the production of pro-inflammatory mediators.
Métodos De Síntesis
2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is synthesized through a series of chemical reactions involving the condensation of benzylsulfanylacetamide and 4-(2-methoxyphenoxy)but-2-yn-1-yl acetate. The reaction is catalyzed by a base such as sodium hydroxide. The product is then purified by recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-23-18-11-5-6-12-19(18)24-14-8-7-13-21-20(22)16-25-15-17-9-3-2-4-10-17/h2-6,9-12H,13-16H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFRUSOGLDVZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B6506411.png)
![2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6506423.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(thiomorpholin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6506430.png)
![methyl 2-(2-{[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6506433.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506448.png)
![N-[(2-chlorophenyl)methyl]-2-[7-(methoxymethyl)-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B6506449.png)
![ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate](/img/structure/B6506453.png)
![5-[(4-bromo-2-fluorophenyl)methyl]-2-(2-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506461.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-{6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B6506473.png)

![5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6506485.png)
![2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide](/img/structure/B6506491.png)
![2-fluoro-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide](/img/structure/B6506506.png)
![N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}pyridine-2-carboxamide](/img/structure/B6506508.png)